1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate
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Overview
Description
1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate is a chemical compound with the molecular formula C10H15N3O4 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, including binding to active sites, causing conformational changes, and modulating enzymatic activity .
Biochemical Pathways
Related compounds have been known to influence a variety of biochemical pathways, including those involved in cellular signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which can greatly impact their bioavailability and therapeutic efficacy .
Result of Action
Related compounds have been shown to exert a variety of effects at the molecular and cellular level, including modulation of protein function, alteration of cellular signaling pathways, and influence on gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of tert-butyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The subsequent esterification with methyl chloroformate yields the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-Tert-butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness: 1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl pyrazole-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)12-6-5-7(11-12)8(13)15-4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQUOORGRDGCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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